molecular formula C11H9BrN2O2S B068724 benzyl N-(5-bromo-1,3-thiazol-2-yl)carbamate CAS No. 175592-55-9

benzyl N-(5-bromo-1,3-thiazol-2-yl)carbamate

Cat. No.: B068724
CAS No.: 175592-55-9
M. Wt: 313.17 g/mol
InChI Key: VJJFGLKSYIFRGD-UHFFFAOYSA-N
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Description

Benzyl (5-bromothiazol-2-yl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further connected to a 5-bromothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-bromothiazol-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-bromothiazol-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for Benzyl (5-bromothiazol-2-yl)carbamate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-bromothiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with an amine yields an aminothiazole derivative.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Benzyl (5-bromothiazol-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (5-bromothiazol-2-yl)carbamate largely depends on its application. In the context of enzyme inhibition, the compound interacts with the active site of the enzyme, forming a stable complex that prevents substrate binding and subsequent catalysis. The bromothiazole moiety is crucial for binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (5-bromothiazol-2-yl)carbamate is unique due to the presence of both the benzyl and bromothiazole groups, which confer specific chemical and biological properties. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable tool in biological research.

Properties

CAS No.

175592-55-9

Molecular Formula

C11H9BrN2O2S

Molecular Weight

313.17 g/mol

IUPAC Name

benzyl N-(5-bromo-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C11H9BrN2O2S/c12-9-6-13-10(17-9)14-11(15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15)

InChI Key

VJJFGLKSYIFRGD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=C(S2)Br

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=C(S2)Br

Synonyms

Carbamic acid, (5-bromo-2-thiazolyl)-, phenylmethyl ester (9CI)

Origin of Product

United States

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